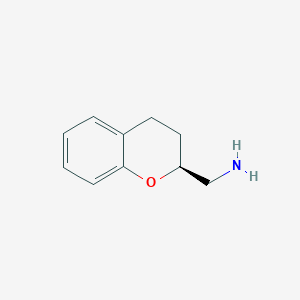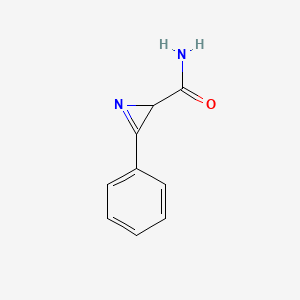
6-Amino-7-fluoro-2,3-dihydroinden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-7-fluoro-2,3-dihydroinden-1-one is a chemical compound that belongs to the class of indenones It is characterized by the presence of an amino group at the 6th position and a fluorine atom at the 7th position on the indanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-7-fluoro-2,3-dihydroinden-1-one typically involves multi-step organic reactions. One common method includes the fluorination of 2,3-dihydroinden-1-one followed by the introduction of an amino group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure consistent quality and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
6-Amino-7-fluoro-2,3-dihydroinden-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
6-Amino-7-fluoro-2,3-dihydroinden-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Amino-7-fluoro-2,3-dihydroinden-1-one involves its interaction with specific molecular targets and pathways. The amino and fluoro groups play a crucial role in its reactivity and binding affinity. These interactions can modulate various biological processes, making it a compound of interest in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
7-Fluoro-2,3-dihydroinden-1-one: Lacks the amino group, making it less reactive in certain chemical reactions.
6-Amino-2,3-dihydroinden-1-one:
Uniqueness
6-Amino-7-fluoro-2,3-dihydroinden-1-one is unique due to the presence of both amino and fluoro groups, which confer distinct chemical and biological properties. This combination enhances its reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C9H8FNO |
|---|---|
Molecular Weight |
165.16 g/mol |
IUPAC Name |
6-amino-7-fluoro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H8FNO/c10-9-6(11)3-1-5-2-4-7(12)8(5)9/h1,3H,2,4,11H2 |
InChI Key |
VLPFOSKSAZAZNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11918003.png)




![4-Oxospiro[2.4]heptane-1-carboxylic acid](/img/structure/B11918046.png)
![2H-Indeno[5,6-D][1,2]oxazole](/img/structure/B11918047.png)



![Ethyl 5-azaspiro[2.3]hexane-1-carboxylate](/img/structure/B11918075.png)
![2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B11918076.png)
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B11918092.png)

